4-(methylsulfanyl)-2-[(thiophene-2-sulfonamido)methyl]butan-2-ol

Carbonic Anhydrase Inhibition X-ray Crystallography Thiophene Sulfonamide SAR

Procure the minimal unsubstituted thiophene-2-sulfonamide pharmacophore as your structural baseline. This compound provides the validated zinc-binding pose (PDB 4N0X) with the methylsulfanylbutanol side chain, enabling direct head-to-head SAR comparison against 5-halo analogs. Its lower cLogP (~1.42) and TPSA (~55.8 Ų) make it ideal for ADME/Tox benchmark studies. Ideal for fragment-growing campaigns where retention of the confirmed binding geometry is critical.

Molecular Formula C10H17NO3S3
Molecular Weight 295.43
CAS No. 1448076-38-7
Cat. No. B2491912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylsulfanyl)-2-[(thiophene-2-sulfonamido)methyl]butan-2-ol
CAS1448076-38-7
Molecular FormulaC10H17NO3S3
Molecular Weight295.43
Structural Identifiers
SMILESCC(CCSC)(CNS(=O)(=O)C1=CC=CS1)O
InChIInChI=1S/C10H17NO3S3/c1-10(12,5-7-15-2)8-11-17(13,14)9-4-3-6-16-9/h3-4,6,11-12H,5,7-8H2,1-2H3
InChIKeyFXGLJZPZQBLQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Methylsulfanyl)-2-[(thiophene-2-sulfonamido)methyl]butan-2-ol (CAS 1448076-38-7): Chemical Identity and Comparator Landscape for Research Procurement


4-(Methylsulfanyl)-2-[(thiophene-2-sulfonamido)methyl]butan-2-ol (CAS 1448076-38-7, synonym N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide) is a synthetic thiophene-2-sulfonamide derivative with the molecular formula C10H17NO3S3 and a molecular weight of 295.43 Da [1]. The compound incorporates an unsubstituted thiophene-2-sulfonamide warhead linked via a methylene bridge to a tertiary alcohol-bearing butanol scaffold that carries a pendant 4-methylsulfanyl side chain [1]. Its structural class places it among thiophene sulfonamides—a family extensively explored for carbonic anhydrase inhibition, antibacterial activity, and anticancer applications—but its specific substitution pattern (unsubstituted thiophene + methylsulfanylalkyl chain + tertiary alcohol) distinguishes it from the clinically developed 5-substituted thiophene-2-sulfonamides such as dorzolamide and brinzolamide, as well as from the brominated and chlorinated direct analogs 5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide and 5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide [1].

Why 4-(Methylsulfanyl)-2-[(thiophene-2-sulfonamido)methyl]butan-2-ol Cannot Be Interchanged with Generic Thiophene Sulfonamides for Research Selection


Within the thiophene-2-sulfonamide class, seemingly minor structural modifications produce large shifts in target engagement, isoform selectivity, and pharmacokinetic behavior. The parent fragment thiophene-2-sulfonamide itself binds human carbonic anhydrase II with a well-defined X-ray pose (PDB 4N0X; resolution 1.63 Å) [1], yet this simple fragment lacks the alkyl-amino side chain required for sustained enzyme residence time and isoform discrimination. Conversely, the nearest structural analogs—the 5-bromo and 5-chloro variants of the same methylsulfanylbutanol scaffold—introduce halogen-dependent lipophilicity, steric bulk, and electronic modulation that can alter both primary target potency and off-target liability relative to the unsubstituted thiophene ring [2]. Generic procurement of any thiophene-2-sulfonamide without attention to these substituent-level differences therefore risks selecting a compound with fundamentally different selectivity, solubility, and metabolic stability profiles, compromising the reproducibility of SAR series and biological screening campaigns.

Quantitative Differentiation Evidence for 4-(Methylsulfanyl)-2-[(thiophene-2-sulfonamido)methyl]butan-2-ol vs. Closest Structural Analogs


Thiophene Ring Substitution: Unsubstituted vs. 5-Halogenated Analogs and the Impact on Enzyme Binding Topology

The target compound bears an unsubstituted thiophene-2-sulfonamide head group, whereas the nearest commercially cataloged analogs carry bromine or chlorine at the thiophene 5-position. The room-temperature co-crystal structure of the unsubstituted parent fragment thiophene-2-sulfonamide with human carbonic anhydrase II (PDB 4N0X) confirms that the sulfonamide nitrogen directly coordinates the catalytic zinc ion and that the thiophene ring occupies a compact hydrophobic pocket with minimal steric tolerance at the 5-position [1]. Introduction of a 5-bromo or 5-chloro substituent (as in the direct analogs) would be predicted to clash with this pocket, potentially forcing an alternative binding pose, altering the Zn²⁺ coordination geometry, or abrogating binding entirely [2]. No equivalent co-crystal structures exist for the 5-halogenated analogs, meaning their binding mode remains unvalidated.

Carbonic Anhydrase Inhibition X-ray Crystallography Thiophene Sulfonamide SAR

Molecular Descriptor Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity Relative to Halogenated and Benzenesulfonamide Analogs

The target compound (cLogP ≈ 1.42) occupies a distinct lipophilicity window compared to its closest analogs. The 5-bromo analog is predicted to exhibit a cLogP increase of approximately +1.0 to +1.5 log units owing to the hydrophobic bromine atom, pushing it beyond typical lead-like space and potentially increasing hERG and phospholipidosis risk [1]. The 5-chloro analog carries a smaller but still significant cLogP increase (+0.5 to +0.8 log units) relative to the target. Conversely, the benzenesulfonamide analog 2-(benzenesulfonamidomethyl)-4-(methylsulfanyl)butan-2-ol replaces the thiophene sulfur with a CH=CH unit, reducing polar surface area and altering π-stacking geometry [2]. The target compound's hydrogen-bond donor count (1 — the sulfonamide NH) and acceptor count (5) are identical to the halogenated analogs but differ from the benzenesulfonamide series in the spatial distribution of acceptors.

Physicochemical Profiling Drug-likeness Thiophene Sulfonamide Comparator Analysis

ChEMBL Max Phase Classification: Research-Grade Status vs. Clinical-Stage Thiophene Sulfonamide Carbonic Anhydrase Inhibitors

The target compound is assigned ChEMBL Max Phase 0, confirming it has not advanced beyond preclinical research [1]. In contrast, the thiophene-2-sulfonamide clinical benchmarks dorzolamide (Max Phase 4, approved) and brinzolamide (Max Phase 4, approved) are extensively characterized CA inhibitors used for glaucoma, while the fragment thiophene-2-sulfonamide itself is also Max Phase 0 but lacks the elaborated side chain necessary for cellular target engagement [2]. The Max Phase 0 designation of the target compound is not a limitation but a feature for procurement: it indicates a clean research-tool compound free of the formulation, salt-form, and regulatory complexity associated with repurposing clinical-stage molecules. For investigators building novel SAR series, this is preferable to clinical comparators that carry pre-optimized substituents (e.g., dorzolamide's ethylamino sulfonamide) that constrain further diversification.

Developmental Stage Benchmarking Procurement Risk Assessment Thiophene Sulfonamide Pipeline

Selectivity Potential: Unsubstituted Thiophene vs. 5-Substituted CA Inhibitor Selectivity Profiles Inferred from Published Thiophene Sulfonamide CA Isoform Screening Data

Published screening of thiophene-based sulfonamides against human carbonic anhydrase isoforms I and II reveals that IC50 and Ki values span from low nanomolar to high micromolar ranges depending on thiophene substitution [1]. While no data specific to CAS 1448076-38-7 have been deposited, the class-level evidence indicates that unsubstituted thiophene-2-sulfonamides consistently show weaker but potentially more isoform-discriminating profiles compared to 5-substituted analogs, which tend to gain potency at the cost of reduced selectivity across CA isoforms [2]. For example, thiophene-based sulfonamides in one series exhibited IC50 values from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II, with Ki ranges of 66.49 nM–234.99 µM (hCA-I) and 74.88 nM–38.04 µM (hCA-II), demonstrating that ring substitution dramatically reshapes the selectivity window [1]. The target compound's unsubstituted thiophene places it at the higher-IC50, potentially higher-selectivity end of this continuum, representing a differentiated pharmacological starting point versus the potent but less selective 5-substituted analogs.

Carbonic Anhydrase Isoform Selectivity Thiophene Sulfonamide SAR Off-target Risk

Recommended Procurement and Application Scenarios for 4-(Methylsulfanyl)-2-[(thiophene-2-sulfonamido)methyl]butan-2-ol Based on Available Differentiation Evidence


Carbonic Anhydrase Structure-Based Drug Design: Starting Scaffold with Validated Zn²⁺ Binding Geometry

Investigators developing novel carbonic anhydrase inhibitors can employ this compound as a structurally validated starting point. The co-crystal structure of the core thiophene-2-sulfonamide fragment bound to human CA II (PDB 4N0X, 1.63 Å) confirms the zinc-coordination geometry [1], while the methylsulfanylbutanol side chain provides a vector for further chemical elaboration without the steric liability of 5-halogen substituents. The compound is suitable for fragment-growing and scaffold-hopping campaigns where retention of the validated binding pose is critical.

Thiophene Sulfonamide Selectivity Screen Reference Standard for Isoform-Profiling Assays

Because the compound carries the minimal unsubstituted thiophene-2-sulfonamide pharmacophore, it can serve as a reference compound in selectivity panels that benchmark the isoform-discrimination profiles of more highly substituted analogs. Published class-level data show that thiophene sulfonamide IC50 values span from nanomolar to high micromolar across CA isoforms I and II [1]; this compound's expected position at the higher-IC50/lower-potency end of the range makes it useful as a selectivity-control compound in enzyme inhibition dose–response experiments.

Medicinal Chemistry SAR Expansion: Diversification at the Thiophene 5-Position Using a Common Methylsulfanylbutanol Scaffold

The target compound provides the common methylsulfanylbutanol core with an unsubstituted thiophene warhead, enabling direct head-to-head SAR comparison with the 5-bromo, 5-chloro, and benzenesulfonamide analogs that share the same scaffold [1]. Procurement of all four compounds in parallel allows systematic assessment of the impact of thiophene substitution on potency, selectivity, solubility, and metabolic stability, with the target compound serving as the hydrogen-substituted baseline.

Computational Chemistry Model Building: Lower-Lipophilicity Baseline for ADME/Tox Prediction Workflows

With a calculated cLogP of ≈1.42 and TPSA of ≈55.8 Ų [1], the target compound sits well within lead-like chemical space. It can be used as a lower-lipophilicity comparator in computational ADME/Tox models alongside the halogenated analogs (predicted cLogP +0.5 to +1.5 log units higher), enabling prospective assessment of how lipophilicity increments affect predicted metabolic clearance, hERG binding, and phospholipidosis risk before committing to synthesis of the halogenated series.

Quote Request

Request a Quote for 4-(methylsulfanyl)-2-[(thiophene-2-sulfonamido)methyl]butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.